Methyl 3-(2-chlorophenyl)-3-oxopropanoate

Description

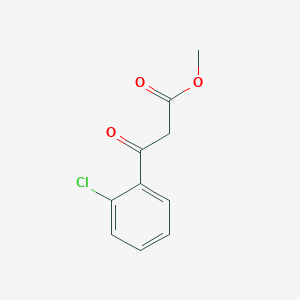

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-(2-chlorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVAIJCMWPNOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352873 | |

| Record name | methyl 3-(2-chlorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205985-98-4 | |

| Record name | methyl 3-(2-chlorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(2-chlorophenyl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Methyl 3-(2-chlorophenyl)-3-oxopropanoate

The synthesis of β-keto esters like this compound is well-established in organic chemistry, with several reliable methods available. These routes primarily involve esterification and condensation reactions, which can be tailored through various catalytic systems.

Esterification Reactions for β-Keto Esters

Esterification represents a direct approach to synthesizing the target compound, typically starting from the corresponding β-keto acid, 3-(2-chlorophenyl)-3-oxopropanoic acid.

Fischer Esterification : This classic method involves reacting the β-keto acid with an excess of methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and the use of excess alcohol helps to drive it towards the formation of the methyl ester. masterorganicchemistry.commasterorganicchemistry.com The primary challenge with this approach is the stability of the β-keto acid starting material, which can be prone to decarboxylation under acidic conditions and heat. nih.govucc.ie

Transesterification : An alternative esterification strategy is transesterification, where a different ester of 3-(2-chlorophenyl)-3-oxopropanoic acid (e.g., an ethyl or tert-butyl ester) is converted to the methyl ester by reaction with methanol. This reaction can be catalyzed by acids, bases, or enzymes. nih.govucc.ie The selectivity of transesterification for β-keto esters over other ester types is a significant advantage, often proceeding through an enol intermediate. nih.gov This method avoids the need to handle the often-unstable β-keto acid directly. nih.govucc.ie

Condensation Reactions in β-Keto Ester Formation

Condensation reactions are the most common and versatile methods for constructing the carbon skeleton of β-keto esters.

Crossed Claisen Condensation : The most prominent method for synthesizing this compound is the crossed Claisen condensation. wikipedia.org This reaction involves the base-promoted condensation between two different esters: methyl 2-chlorobenzoate and methyl acetate. organic-chemistry.org A strong base, such as sodium methoxide (B1231860) (NaOMe) or sodium hydride (NaH), is required to deprotonate the α-carbon of methyl acetate, forming a nucleophilic enolate. wikipedia.orgorganic-chemistry.org This enolate then attacks the electrophilic carbonyl carbon of methyl 2-chlorobenzoate. A key consideration in crossed Claisen condensations is preventing self-condensation of the enolizable ester (methyl acetate). youtube.com This is typically managed by using a non-enolizable ester as the electrophile (methyl 2-chlorobenzoate lacks α-hydrogens) and carefully controlling the reaction conditions. organic-chemistry.org The final step involves an acidic workup to neutralize the resulting enolate. wikipedia.org

The mechanism proceeds as follows:

Enolate Formation : A strong base removes an α-proton from methyl acetate to form a resonance-stabilized enolate anion.

Nucleophilic Attack : The enolate attacks the carbonyl carbon of methyl 2-chlorobenzoate.

Elimination : The tetrahedral intermediate collapses, eliminating a methoxide leaving group.

Deprotonation (Driving Force) : The resulting β-keto ester is deprotonated by the methoxide base at the acidic methylene (B1212753) group between the two carbonyls. This final, thermodynamically favorable deprotonation step drives the reaction to completion. wikipedia.org

Protonation : An aqueous acid workup protonates the enolate to yield the final product.

Catalyst Systems in this compound Synthesis

The choice of catalyst is critical in directing the efficiency and selectivity of synthetic routes. A variety of systems are employed, from traditional stoichiometric bases to advanced catalytic Lewis acids and enzymes.

| Catalyst Type | Examples | Applicable Reaction | Key Features |

| Strong Bases | Sodium Methoxide (NaOMe), Sodium Hydride (NaH), Lithium Diisopropylamide (LDA) | Claisen Condensation | Used in stoichiometric amounts; drives the reaction via deprotonation. wikipedia.orgorganic-chemistry.org |

| Lewis Acids | Titanium Tetrachloride (TiCl₄), Boron Trifluoride Etherate (BF₃·OEt₂), Yttria-Zirconia | Claisen Condensation, Transesterification | Can promote condensation under milder conditions; enhances electrophilicity of the carbonyl group. thieme-connect.comacs.orgresearchgate.net |

| Organocatalysts | 4-(Dimethylamino)pyridine (DMAP), 3-Nitrobenzeneboronic acid | Transesterification | Mild, metal-free options; effective in promoting nucleophilic acyl substitution. nih.govucc.ie |

| Enzymes | Lipases (e.g., Candida antarctica lipase B) | Transesterification | Highly selective, operates under mild, often solvent-free conditions; useful for chiral synthesis. google.com |

Titanium-mediated crossed-Claisen condensations, for instance, offer a highly selective method for preparing β-keto esters from esters and acid chlorides, providing good to excellent yields. acs.org Similarly, Lewis acids like yttria-zirconia and boron-based catalysts have proven effective for transesterification under heterogeneous and environmentally benign conditions. ucc.iethieme-connect.com

Stereoselective Approaches to this compound Derivatives

While this compound itself is achiral, its α-position is readily functionalized to create chiral centers. Stereoselective approaches are crucial for synthesizing optically active derivatives, which are valuable in pharmaceutical development.

Asymmetric Alkylation : The methylene protons located between the two carbonyl groups are acidic and can be removed by a base to form a prochiral enolate. The subsequent alkylation of this enolate with an electrophile in the presence of a chiral catalyst or auxiliary can proceed with high enantioselectivity. This allows for the creation of a quaternary stereocenter if the starting material is already α-substituted, or a tertiary stereocenter otherwise.

Catalytic Asymmetric Reactions : Chiral catalysts are widely employed to induce enantioselectivity. For example, chiral primary amines can catalyze asymmetric α-hydrazination of β-ketoesters with high yields and enantioselectivities. acs.org Chiral tin alkoxides have been successfully used for the enantioselective α-cyanation of β-keto esters. thieme-connect.com Furthermore, iridium complexes with chiral ferrocenyl P,N,N-ligands have been developed for the asymmetric hydrogenation of the keto group in β-keto esters to produce chiral β-hydroxy esters with excellent enantioselectivity. researchgate.net

Below is a table summarizing various asymmetric transformations applicable to β-keto esters:

| Reaction Type | Catalyst/Reagent | Product Type |

|---|---|---|

| α-Hydrazination | Chiral Primary Amine | α-Hydrazino-β-keto ester |

| α-Cyanation | Chiral Tin Alkoxide / TsCN | α-Cyano-β-keto ester |

| Asymmetric Hydrogenation | Chiral Iridium Complexes | Chiral β-Hydroxy ester |

Novel Synthetic Strategies and Process Optimization

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally friendly processes. Research into the synthesis of this compound and related β-keto esters reflects these goals.

Development of Efficient and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly being applied to classical organic reactions to reduce waste, avoid hazardous substances, and improve energy efficiency. mdpi.com

Use of Greener Solvents and Reagents : Traditional syntheses often use volatile and hazardous organic solvents. Modern approaches focus on using greener alternatives like water or conducting reactions under solvent-free conditions. mdpi.com For example, micellar catalysis in water has emerged as a sustainable method that can enhance reaction rates and selectivity.

Catalyst Improvement : A major focus is shifting from stoichiometric reagents (like strong bases in Claisen condensations) to catalytic systems. Heterogeneous catalysts, such as silica-supported boric acid or yttria-zirconia, are particularly attractive as they can be easily recovered and recycled, minimizing waste and simplifying product purification. thieme-connect.comresearchgate.net

Process Intensification : Techniques like continuous flow synthesis are being explored to improve the safety, efficiency, and scalability of chemical production. mdpi.com Flow chemistry can offer better control over reaction parameters (temperature, pressure, mixing), leading to higher yields and purity, and can be more easily automated for industrial-scale production. mdpi.com

Novel Reaction Pathways : Researchers are developing new ways to form β-keto esters under milder, more efficient conditions. A recently developed N-heterocyclic carbene (NHC)-catalyzed radical cross-Claisen condensation between acyl imidazoles and α-bromo esters provides a novel route under redox-neutral conditions, expanding the scope and applicability of this fundamental transformation. researchgate.net

The ongoing development of these sustainable protocols is crucial for the future of chemical manufacturing, aligning synthetic efficiency with environmental responsibility. unife.it

Investigation of Alternative Precursors and Reagents

One area of investigation involves the use of different methylating or acylating agents. For instance, instead of methyl acetate, which can undergo self-condensation, more activated forms of acetate can be employed. The use of silyl ketene acetals, such as methyl trimethylsilyl (B98337) dimethylketene acetal, in the presence of a Lewis acid catalyst represents a more controlled approach to the Claisen condensation, minimizing self-condensation of the acetate component.

Another avenue explores the activation of the carboxylic acid precursor. Instead of starting with methyl 2-chlorobenzoate, one could begin with 2-chlorobenzoic acid and activate it in situ. Reagents like carbonyldiimidazole (CDI) can convert the carboxylic acid into a highly reactive acylimidazolide, which then readily reacts with the enolate of methyl acetate. This method avoids the need to pre-form the methyl ester of the aromatic acid.

Furthermore, the choice of base is critical. While sodium methoxide is traditionally used, stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) can also be employed. wikipedia.org LDA completely converts methyl acetate to its enolate form, which can then react with methyl 2-chlorobenzoate in a more controlled manner, potentially leading to higher yields of the desired product. youtube.comyoutube.com

Below is a table summarizing potential alternative precursors and reagents:

| Precursor/Reagent Category | Traditional | Alternative | Potential Advantage |

| Acetate Source | Methyl acetate | Silyl ketene acetals | Reduced self-condensation, improved control |

| Aromatic Precursor | Methyl 2-chlorobenzoate | 2-Chlorobenzoic acid with in situ activation (e.g., CDI) | Bypasses the need for prior esterification |

| Base | Sodium methoxide | Lithium diisopropylamide (LDA) | More complete enolate formation, potentially higher yields |

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact of the production process. Key areas of improvement include the use of safer solvents, the development of catalytic methods, and the minimization of waste.

Solvent Selection: Traditional Claisen condensations often utilize solvents like diethyl ether or tetrahydrofuran (THF). Green chemistry encourages the use of more environmentally benign solvents. For instance, cyclopentyl methyl ether (CPME) is a greener alternative to THF and other ethereal solvents due to its higher boiling point, lower peroxide formation, and easier recyclability. Research into solvent-free reaction conditions, where the reactants themselves act as the solvent, is also a significant goal in green synthesis. researchgate.net

Catalysis: The move from stoichiometric bases to catalytic systems is a cornerstone of green chemistry. While a full equivalent of base is often required in Claisen condensations to drive the equilibrium, research into catalytic approaches is ongoing. The use of solid bases or heterogeneous catalysts could simplify purification and allow for catalyst recycling. For example, alkali metal hydroxides supported on alumina could potentially catalyze the condensation, although specific applications to this synthesis are not widely documented.

The following table outlines the application of green chemistry principles to this synthesis:

| Green Chemistry Principle | Traditional Approach | Greener Alternative |

| Solvent | Diethyl ether, THF | Cyclopentyl methyl ether (CPME), solvent-free conditions |

| Catalyst | Stoichiometric sodium methoxide | Heterogeneous base catalysts (potential) |

| Waste Reduction | Aqueous workup with acid neutralization | Catalytic methods, simplified purification |

Mechanistic Investigations of Formation Reactions

The formation of this compound via the Claisen condensation proceeds through a well-established multi-step mechanism. wikipedia.orglibretexts.orgscienceinfo.com

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

For the synthesis of this compound, the reaction would likely be monitored using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to follow the disappearance of reactants and the appearance of the product over time. Spectroscopic methods such as in-situ infrared (IR) spectroscopy could be used to monitor the carbonyl stretching frequencies of the starting esters and the β-keto ester product, providing real-time kinetic data. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to follow the reaction progress by integrating the signals corresponding to the reactants and the product. mdpi.com

Identification of Key Intermediates and Transition States

The key intermediate in the Claisen condensation is the tetrahedral intermediate formed after the nucleophilic attack of the methyl acetate enolate on the carbonyl carbon of methyl 2-chlorobenzoate. youtube.com This intermediate is generally unstable and rapidly collapses to form the product.

Direct observation of this tetrahedral intermediate is challenging due to its transient nature. However, its existence is supported by extensive mechanistic studies of nucleophilic acyl substitution reactions. Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model the reaction pathway and calculate the energies of the intermediates and transition states. Such studies can provide insights into the geometry of the transition state for the nucleophilic attack and the subsequent elimination of the methoxide leaving group.

The proposed key species in the reaction mechanism are:

Methyl acetate enolate: The nucleophile.

Tetrahedral intermediate: Formed from the attack of the enolate on methyl 2-chlorobenzoate.

Product enolate: The deprotonated form of the final product, which is stable in the basic reaction mixture and drives the reaction to completion. wikipedia.org

Chemical Reactivity and Derivatization

Reactivity of the β-Keto Ester Moiety in Methyl 3-(2-chlorophenyl)-3-oxopropanoate

The β-keto ester functional group is characterized by the presence of a ketone and an ester, separated by a methylene (B1212753) group. This arrangement confers unique reactivity upon the molecule, including susceptibility to nucleophilic attack at two different carbonyl carbons, the acidity of the α-protons, and the ability to exist in equilibrium with its enol tautomer.

The β-keto ester moiety of this compound contains two electrophilic carbonyl carbons: the ketonic carbon (C3) and the ester carbon (C1). Both are susceptible to attack by nucleophiles. Generally, the ketonic carbonyl is more electrophilic and reactive towards nucleophiles than the ester carbonyl.

A prominent example of this reactivity is the condensation reaction with hydrazine (B178648) and its derivatives to form pyrazoles. In this reaction, the hydrazine initially attacks the more reactive ketonic carbonyl group. This is followed by an intramolecular cyclization and dehydration to yield the stable heterocyclic pyrazole (B372694) ring system. This reaction is a classic method for the synthesis of 3-substituted-5-hydroxypyrazoles. While specific studies on this compound were not prevalent in the surveyed literature, the reaction of analogous β-keto esters is well-established. For instance, the reaction of β-keto esters with substituted hydrazines is a standard procedure for creating pyrazole derivatives, which are significant scaffolds in medicinal chemistry. dergipark.org.trorganic-chemistry.orgmdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| Methyl 3-aryl-3-oxopropanoate | Hydrazine hydrate (B1144303) | Ethanol, Reflux | 3-Aryl-1H-pyrazol-5(4H)-one | Typically Good to Excellent |

| This compound (Predicted) | Phenylhydrazine | Acetic Acid, Reflux | 5-(2-chlorophenyl)-1-phenyl-1H-pyrazol-3-ol | N/A |

Another important reaction involving nucleophilic addition is the Biginelli reaction, a one-pot multicomponent synthesis of dihydropyrimidines. In this reaction, the β-keto ester, an aldehyde (like 2-chlorobenzaldehyde), and urea (B33335) or thiourea (B124793) react under acidic conditions. wikipedia.orgmdpi.comillinois.edutaylorandfrancis.com The mechanism involves the initial reaction between the aldehyde and urea to form an acyliminium ion, which is then attacked by the enolate of the β-keto ester. Subsequent cyclization and dehydration afford the dihydropyrimidine (B8664642) product. A study on the Biginelli reaction using 2-chlorobenzaldehyde, ethyl acetoacetate, and urea reported the formation of the corresponding dihydropyrimidine in good yield. mdpi.com

The methylene protons (α-protons) located between the two carbonyl groups of the β-keto ester are significantly acidic (pKa ≈ 11 in DMSO). This acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance. This enolate is a potent nucleophile and readily undergoes electrophilic substitution reactions, most notably alkylation and acylation at the α-carbon.

The alkylation is typically carried out by treating the β-keto ester with a base (e.g., sodium ethoxide) to generate the enolate, followed by the addition of an alkyl halide. This reaction is a powerful tool for forming new carbon-carbon bonds. The introduction of an alkyl group at the α-position creates a new, more complex β-keto ester, which can be a precursor for the synthesis of various ketones after hydrolysis and decarboxylation.

| Substrate | Base | Electrophile (R-X) | Solvent | Product |

|---|---|---|---|---|

| This compound | NaOEt | CH3I | Ethanol | Methyl 2-methyl-3-(2-chlorophenyl)-3-oxopropanoate |

| This compound | NaH | CH2=CHCH2Br | THF/DMF | Methyl 2-allyl-3-(2-chlorophenyl)-3-oxopropanoate |

β-Keto esters, including this compound, exist as a dynamic equilibrium between the keto and enol tautomeric forms. wikipedia.org This keto-enol tautomerism is a fundamental property that influences the compound's reactivity. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester, forming a pseudo-six-membered ring.

The position of this equilibrium is highly dependent on several factors, particularly the solvent. In non-polar solvents (like chloroform), the enol form is generally favored due to the stability conferred by the internal hydrogen bond. In contrast, polar, protic solvents (like water or methanol) can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer. Polar aprotic solvents like DMSO can also disrupt the intramolecular hydrogen bond of the enol, favoring the more polar keto form. wikipedia.orgnih.gov NMR spectroscopy is a primary tool for studying these equilibria, as the protons of the keto and enol forms typically exhibit distinct chemical shifts. dergipark.org.trwikipedia.orgwikipedia.org

| Solvent | Polarity | H-Bonding | Favored Tautomer | Expected % Enol (Approximate) |

|---|---|---|---|---|

| Hexane | Non-polar | None | Enol | High |

| Chloroform (CDCl3) | Moderately Polar | Weak H-bond acceptor | Enol | Moderate to High |

| Acetone | Polar Aprotic | H-bond acceptor | Keto | Low to Moderate |

| Methanol (B129727) | Polar Protic | H-bond donor/acceptor | Keto | Low |

| DMSO | Polar Aprotic | Strong H-bond acceptor | Keto | Low |

Transformations Involving the Chlorophenyl Group

The 2-chlorophenyl group in this compound provides a handle for modifications of the aromatic ring, primarily through reactions that substitute the chlorine atom.

Aryl chlorides are typically unreactive towards nucleophilic substitution. However, the chlorine atom in this compound is positioned ortho to a carbonyl group. This electron-withdrawing group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.

For an SNAr reaction to proceed, a strong nucleophile is required, and the reaction often necessitates elevated temperatures. The mechanism involves the addition of the nucleophile to the carbon bearing the chlorine, forming a resonance-stabilized carbanion, followed by the elimination of the chloride ion to restore aromaticity. This pathway allows for the introduction of various nucleophiles, such as amines, alkoxides, or thiolates, in place of the chlorine atom.

| Substrate | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| This compound | Sodium methoxide (B1231860) (NaOMe) | High Temperature, Polar Aprotic Solvent (e.g., DMF) | Methyl 3-(2-methoxyphenyl)-3-oxopropanoate |

| This compound | Piperidine | High Temperature, Base (e.g., K2CO3) | Methyl 3-(2-(piperidin-1-yl)phenyl)-3-oxopropanoate |

The carbon-chlorine bond of the 2-chlorophenyl group can participate in various palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems (ligand design) have made their use increasingly common.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the formation of a biaryl linkage, replacing the chlorine atom with a new aryl or vinyl group. organic-chemistry.orgnih.gov

Heck Coupling: The Heck reaction couples the aryl chloride with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This provides a method to introduce vinyl groups onto the aromatic ring.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an aryl-alkyne bond.

These cross-coupling reactions offer a versatile strategy for the derivatization of the aromatic ring of this compound, enabling the synthesis of complex molecular architectures.

| Reaction Type | Coupling Partner | Typical Catalyst System | General Product |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(OAc)2, SPhos, K3PO4 | Methyl 3-(biphenyl-2-yl)-3-oxopropanoate |

| Heck Coupling | Styrene | Pd(OAc)2, P(o-tol)3, Et3N | Methyl 3-oxo-3-(2-styrylphenyl)propanoate |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | Methyl 3-oxo-3-(2-(phenylethynyl)phenyl)propanoate |

Synthesis of Advanced Intermediates and Complex Molecules

The 1,3-dicarbonyl structure of this compound makes it an exceptionally useful precursor for constructing more complex molecular architectures, particularly heterocyclic ring systems.

Heterocyclic Compound Synthesis Utilizing this compound as a Building Block

The compound's two electrophilic carbon centers and the acidic α-hydrogen create a reactive template for condensation reactions with various dinucleophiles, leading to the formation of five- and six-membered heterocyclic rings.

The synthesis of pyrazoles from 1,3-dicarbonyl compounds is a classic and widely used method in heterocyclic chemistry. chim.itnih.gov The reaction of this compound with hydrazine or its derivatives leads to the formation of pyrazole rings through a cyclocondensation reaction, often referred to as the Knorr pyrazole synthesis. dergipark.org.tr The reaction proceeds by initial condensation of the hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. This method provides a direct route to substituted pyrazolones.

Table 1: Synthesis of Pyrazole Derivative

| Reactant 1 | Reactant 2 | Product | Description |

|---|

In a reaction analogous to pyrazole synthesis, isoxazole (B147169) derivatives can be prepared from β-ketoesters by condensation with hydroxylamine (B1172632). researchgate.netnih.gov When this compound is treated with hydroxylamine hydrochloride, a similar cyclocondensation reaction occurs. researchgate.net The hydroxylamine attacks the carbonyl groups, leading to an intermediate that cyclizes and dehydrates to form the isoxazole ring system. This provides a straightforward pathway to 3-substituted isoxazol-5-ones.

Table 2: Synthesis of Isoxazole Derivative

| Reactant 1 | Reactant 2 | Product | Description |

|---|

Six-membered pyrimidine (B1678525) rings can be synthesized using β-ketoesters as the three-carbon component. The most common method involves the condensation of the 1,3-dicarbonyl unit with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine. bu.edu.egnih.gov The reaction of this compound with urea, for instance, under acidic or basic conditions, yields a substituted pyrimidine. This type of reaction is fundamental for creating a wide array of pyrimidine-based structures. researchgate.net

Table 3: Synthesis of Pyrimidine Derivative

| Reactant 1 | Reactant 2 | Product | Description |

|---|

The synthesis of a thiazole (B1198619) ring from a β-ketoester like this compound is typically a two-step process based on the well-established Hantzsch thiazole synthesis. mdpi.comekb.eg First, the active methylene group of the β-ketoester is halogenated (e.g., with bromine) to form an α-haloketone intermediate. This reactive intermediate is then condensed with a thioamide, such as thiourea, to form the thiazole ring. nih.gov The thioamide's sulfur atom acts as a nucleophile, attacking the carbon bearing the halogen, followed by cyclization involving the nitrogen atom to yield an aminothiazole derivative.

Table 4: Synthesis of Thiazole Derivative

| Step | Reactants | Product | Description |

|---|---|---|---|

| 1. Halogenation | This compound, Bromine (Br₂) | Methyl 2-bromo-3-(2-chlorophenyl)-3-oxopropanoate | α-halogenation of the β-ketoester to create the required α-haloketone intermediate. |

| 2. Cyclization | Methyl 2-bromo-3-(2-chlorophenyl)-3-oxopropanoate, Thiourea | Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate | Hantzsch thiazole synthesis via condensation of the α-bromo intermediate with thiourea to form the aminothiazole ring. |

Tetrazole Derivatives

Tetrazoles are significant heterocyclic moieties in medicinal chemistry, often acting as bioisosteres for carboxylic acid and cis-amide groups. researchgate.netacs.org The synthesis of tetrazole derivatives from β-ketoesters like this compound can be achieved through several strategic pathways.

One convenient method is the Schmidt rearrangement of α-dialkylated β-ketoesters using trimethylsilyl (B98337) azide (B81097), which directly yields tetrazole products. researchgate.net Another prominent route involves the [3+2] cycloaddition reaction between a nitrile and an azide source. nih.gov This would require a preliminary conversion of the β-ketoester functionality into a nitrile. A general approach for tetrazole synthesis involves reacting organic nitriles with sodium azide, often catalyzed by zinc salts or facilitated by microwave irradiation. organic-chemistry.org Multicomponent reactions also offer convergent pathways to various tetrazole scaffolds. acs.org

Table 1: General Synthetic Strategies for Tetrazole Derivatives from β-Ketoester Precursors

| Reaction Type | Key Reagents | Intermediate | Product Type |

| Schmidt Rearrangement | Trimethylsilyl azide (TMSN₃) | Not isolated | 1,5-Disubstituted tetrazole |

| [3+2] Cycloaddition | Sodium azide (NaN₃), Lewis Acid (e.g., ZnCl₂) | Nitrile | 5-Substituted-1H-tetrazole |

| Multicomponent Reaction | Varies (e.g., cyanoacetamides, NaN₃, amine HCl) | Varies | 5-Substituted-1H-tetrazole |

Pyridinone Derivatives

Substituted 2-pyridones are valuable heterocyclic structures found in numerous biologically active compounds. The Guareschi-Thorpe condensation provides a classical and effective method for synthesizing these derivatives from β-ketoesters. drugfuture.com This reaction involves the condensation of a β-ketoester, such as this compound, with a compound containing an active methylene group flanked by two electron-withdrawing groups (e.g., ethyl cyanoacetate (B8463686) or cyanoacetamide) in the presence of a nitrogen source like ammonia (B1221849) or ammonium (B1175870) carbonate. drugfuture.comnih.govquimicaorganica.org

The reaction proceeds via a series of condensation and cyclization steps to yield a highly substituted 3-cyano-2-pyridone. nih.govrsc.org This multicomponent approach is advantageous due to its efficiency and ability to construct the pyridine (B92270) ring in a single step from readily available precursors. researchgate.net

Table 2: Components for Guareschi-Thorpe Synthesis of Pyridinone Derivatives

| Component 1 | Component 2 | Nitrogen Source | Product |

| β-Ketoester (e.g., this compound) | Cyanoacetamide | Ammonia / Ammonium Carbonate | 4-(2-chlorophenyl)-5-methoxycarbonyl-6-methyl-2-pyridone |

| β-Ketoester (e.g., this compound) | Ethyl Cyanoacetate | Ammonia / Ammonium Carbonate | 4-(2-chlorophenyl)-5-methoxycarbonyl-6-methyl-2-pyridone |

Other Nitrogen, Oxygen, and Sulfur Heterocycles

The dicarbonyl nature of this compound makes it an ideal substrate for synthesizing a wide array of other heterocyclic systems through condensation reactions with dinucleophiles.

Pyrazoles: The Knorr pyrazole synthesis is a fundamental reaction that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. youtube.comslideshare.net Reacting this compound with hydrazine hydrate would lead to the formation of a pyrazolone (B3327878) (a tautomer of a hydroxypyrazole), which is a core structure in many pharmaceuticals. youtube.comnih.gov

Pyrimidines: Pyrimidine rings can be constructed using the Pinner synthesis, which involves the condensation of a β-ketoester with an amidine. slideshare.net Alternatively, reaction with urea or thiourea provides access to pyrimidinones (B12756618) or thiopyrimidinones. mdpi.com A related one-pot, two-stage process using S-alkylisothioureas and a β-ketoester yields 4-pyrimidone-2-thioethers, which are versatile synthetic intermediates. rsc.org

Thiophenes: The Gewald aminothiophene synthesis is a multicomponent reaction that typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.net The reaction produces highly substituted 2-aminothiophenes. organic-chemistry.org The initial step is a Knoevenagel condensation. wikipedia.org The active methylene group of β-ketoesters allows them to participate in similar condensation and cyclization reactions with sulfur-based reagents to form thiophene (B33073) derivatives. mdpi.comumich.edu

Table 3: Synthesis of Heterocycles from a β-Ketoester Precursor

| Target Heterocycle | Key Reagent(s) | Common Reaction Name |

| Pyrazole / Pyrazolone | Hydrazine or substituted hydrazine | Knorr Pyrazole Synthesis |

| Pyrimidine / Pyrimidinone | Amidine, Urea, or Thiourea | Pinner Synthesis (for amidines) |

| 2-Aminothiophene | α-Cyanoester, Elemental Sulfur, Base | Gewald Reaction |

Preparation of Enantiomerically Enriched Derivatives

The synthesis of enantiomerically pure compounds is critical in pharmaceutical development. For β-ketoesters like this compound, the primary route to chirality is the asymmetric reduction of the keto group to a secondary alcohol, yielding chiral β-hydroxy esters.

The Noyori asymmetric hydrogenation is a premier method for this transformation. harvard.edu This reaction typically employs a ruthenium catalyst coordinated with a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand. harvard.eduacs.org The hydrogenation of β-keto esters proceeds with very high enantioselectivity (high enantiomeric excess, ee) and yield. harvard.edu Asymmetric transfer hydrogenation (ATH) using catalysts like Noyori's (arene)RuCl(monosulfonamide-DPEN) complex with a hydrogen source such as a formic acid/triethylamine mixture is also a powerful technique. unc.edumdpi.com More recently, iridium catalysts with chiral spiro pyridine-aminophosphine ligands have also been shown to be highly efficient for the asymmetric hydrogenation of β-aryl β-ketoesters. thieme-connect.com

Table 4: Asymmetric Reduction of β-Aryl β-Ketoesters

| Method | Catalyst System | Hydrogen Source | Typical Outcome |

| Noyori Asymmetric Hydrogenation | Ru-BINAP complexes | H₂ gas (4-100 atm) | >96% ee, high yield |

| Asymmetric Transfer Hydrogenation (ATH) | (arene)Ru(TsDPEN)Cl | Formic acid/Triethylamine | High ee, high diastereoselectivity |

| Iridium-Catalyzed Hydrogenation | Ir-SpiroPAP complexes | H₂ gas | Excellent ee, high turnover numbers (TONs) |

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov β-Ketoesters are cornerstone reactants in several named MCRs.

Biginelli Reaction: This is a three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea), typically under acidic catalysis. jk-sci.comorganic-chemistry.org Employing this compound in a Biginelli reaction with an appropriate aryl aldehyde and urea would produce a highly functionalized 3,4-dihydropyrimidin-2(1H)-one (DHPM), a scaffold known for a wide range of biological activities. wikipedia.orgbeilstein-journals.org The reaction mechanism involves the acid-catalyzed formation of an N-acyliminium ion from the aldehyde and urea, which is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration. wikipedia.org

Hantzsch Pyridine Synthesis: The classical Hantzsch synthesis is a four-component reaction involving an aldehyde, a nitrogen source (ammonia or ammonium acetate), and two equivalents of a β-ketoester. alfa-chemistry.comwikipedia.org The reaction leads to the formation of a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can be subsequently oxidized to the corresponding aromatic pyridine derivative. wikipedia.orgorganic-chemistry.org 1,4-DHPs are themselves an important class of compounds, notably used as calcium channel blockers. wikipedia.orgnih.gov Various modifications, including the use of microwave irradiation and greener solvents, have been developed to improve the efficiency of this reaction. nih.govresearchgate.net

Table 5: Key Multi-component Reactions Involving β-Ketoesters

| Reaction Name | Component 1 | Component 2 | Component 3 | Product Core Structure |

| Biginelli Reaction | Aryl Aldehyde | β-Ketoester | Urea or Thiourea | 3,4-Dihydropyrimidin-2(1H)-one |

| Hantzsch Synthesis | Aldehyde | β-Ketoester (2 eq.) | Ammonia or Ammonium Acetate | 1,4-Dihydropyridine |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of Methyl 3-(2-chlorophenyl)-3-oxopropanoate is characterized by the presence of signals corresponding to both the keto and enol forms. The relative integration of these signals allows for the quantification of the keto-enol equilibrium.

For the keto tautomer , the spectrum is expected to show a singlet for the methoxy (B1213986) protons (-OCH₃) typically in the range of 3.7-3.9 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the two carbonyl groups would appear as a sharp singlet around 4.0-4.3 ppm. The aromatic protons of the 2-chlorophenyl group will exhibit a complex multiplet pattern in the range of 7.2-7.8 ppm, with the ortho-chloro substituent inducing distinct chemical shifts for the non-equivalent aromatic protons.

The enol tautomer presents a more distinct set of signals. A key feature is the downfield signal of the enolic proton (-OH), which is often broad and can appear anywhere from 12.0 to 14.0 ppm due to strong intramolecular hydrogen bonding. The vinyl proton (=CH-) signal is expected as a singlet around 5.5-6.0 ppm. The methoxy protons of the enol form are slightly shifted compared to the keto form, appearing around 3.6-3.8 ppm. The aromatic protons will also show a complex multiplet, with slight shifts compared to the keto form due to the change in conjugation.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in CDCl₃

| Proton Assignment (Keto Form) | Predicted δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| -OCH₃ | 3.75 | s | - |

| -CH₂- | 4.10 | s | - |

| Aromatic-H | 7.20-7.80 | m | - |

| Proton Assignment (Enol Form) | Predicted δ (ppm) | Multiplicity | J (Hz) |

| -OCH₃ | 3.65 | s | - |

| =CH- | 5.80 | s | - |

| Aromatic-H | 7.10-7.70 | m | - |

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides further evidence for the presence of both tautomers and offers detailed information about the carbon framework.

In the keto form , two distinct carbonyl signals are expected. The ketone carbonyl (C=O) carbon is typically found further downfield, around 190-200 ppm, while the ester carbonyl (O-C=O) carbon resonates at approximately 165-175 ppm. The methylene carbon (-CH₂-) would appear in the range of 45-55 ppm. The methoxy carbon (-OCH₃) signal is expected around 52-54 ppm. The aromatic carbons will show a set of signals between 125-140 ppm, with the carbon bearing the chlorine atom (C-Cl) appearing in the more deshielded region of this range.

For the enol form , the spectrum is significantly different. The two carbonyl carbons of the keto form are replaced by an enolic carbon double bond. The carbon attached to the hydroxyl group (C-OH) is expected to resonate around 160-170 ppm, while the other vinyl carbon (=CH-) will be in the 90-100 ppm region. The ester carbonyl carbon in the enol form is conjugated and appears around 170-180 ppm. The methoxy and aromatic carbon signals will also show slight shifts compared to the keto tautomer.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Carbon Assignment (Keto Form) | Predicted δ (ppm) |

|---|---|

| Ketone C=O | 195.0 |

| Ester C=O | 168.0 |

| -CH₂- | 50.0 |

| -OCH₃ | 53.0 |

| Aromatic C-Cl | 132.0 |

| Other Aromatic C | 127.0-135.0 |

| Carbon Assignment (Enol Form) | Predicted δ (ppm) |

| Ester C=O | 175.0 |

| Enolic C-OH | 165.0 |

| Vinylic =CH- | 95.0 |

| -OCH₃ | 52.5 |

| Aromatic C-Cl | 131.0 |

2D NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals, especially in complex molecules like this compound with its tautomeric forms.

An HSQC experiment would show correlations between directly attached protons and carbons. For the keto form, this would confirm the connection between the methylene protons and the methylene carbon. For the enol form, it would link the vinylic proton to its corresponding carbon.

Solid-State NMR Studies

Solid-state NMR (ssNMR) can provide information about the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could determine which tautomer, if any, is dominant in the crystalline state. It is common for β-dicarbonyl compounds to exist predominantly in one tautomeric form in the solid state.

Furthermore, ssNMR is sensitive to intermolecular interactions, such as hydrogen bonding and packing effects in the crystal lattice. The chemical shift anisotropy, which is averaged out in solution NMR, can be measured in ssNMR and provides detailed information about the electronic environment around the nuclei. For halogenated compounds, ssNMR can also provide insights into the local environment of the chlorine atom. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound will display characteristic absorption bands for its functional groups, and importantly, will show distinct features for the keto and enol tautomers.

The keto form is expected to show two strong carbonyl (C=O) stretching vibrations. The ketone C=O stretch typically appears around 1720-1740 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, around 1740-1760 cm⁻¹. oregonstate.edu

The enol form , due to conjugation and intramolecular hydrogen bonding, will exhibit a different pattern. The conjugated ester carbonyl (C=O) stretch will be shifted to a lower frequency, appearing in the range of 1650-1670 cm⁻¹. The C=C double bond of the enol will give rise to a stretching band around 1600-1640 cm⁻¹. A very broad absorption band corresponding to the hydrogen-bonded enolic O-H stretch is expected in the region of 2500-3200 cm⁻¹.

Other significant bands in the spectrum would include C-H stretching vibrations for the aromatic and methyl/methylene groups (around 2800-3100 cm⁻¹), C-O stretching for the ester group (1000-1300 cm⁻¹), and a band corresponding to the C-Cl stretch in the fingerprint region (typically below 800 cm⁻¹).

Interactive Data Table: Predicted IR Absorption Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Tautomer |

|---|---|---|---|

| C=O stretch | Ketone | 1720-1740 | Keto |

| C=O stretch | Ester | 1740-1760 | Keto |

| C=O stretch | Conjugated Ester | 1650-1670 | Enol |

| C=C stretch | Alkene | 1600-1640 | Enol |

| O-H stretch | Enolic Hydroxyl | 2500-3200 (broad) | Enol |

| C-H stretch | Aromatic | 3000-3100 | Both |

| C-H stretch | Aliphatic | 2850-2960 | Both |

| C-O stretch | Ester | 1000-1300 | Both |

Raman Spectroscopy

Key expected Raman shifts include the carbonyl (C=O) stretching vibrations for both the ketone and ester groups, typically found in the 1600–1800 cm⁻¹ region. s-a-s.org Specifically, the ketone C=O stretch is anticipated around 1700 cm⁻¹, while the ester C=O stretch appears at a slightly higher wavenumber. s-a-s.org Vibrations corresponding to the C-C stretching modes of the 2-chlorophenyl group and the aromatic C-H bending modes would also be prominent features. researchgate.net The presence of the C-Cl bond would give rise to a characteristic stretching vibration at a lower frequency. The analysis of these vibrational bands provides a fingerprint of the molecule's structure. nih.gov

Table 1: Predicted Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| Ketone | C=O Stretch | ~1700 |

| Ester | C=O Stretch | ~1740 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Methylene | CH₂ Bend | ~1440 |

| Aromatic C-H | C-H Bend | 1000-1300 |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the precise mass of a molecule, allowing for the determination of its elemental composition with high confidence. acs.orgnih.gov The molecular formula for this compound is C₁₀H₉ClO₃. The exact mass (monoisotopic mass) is calculated by summing the masses of the most abundant isotopes of each element. missouri.edu

For C₁₀H₉³⁵ClO₃, the calculated exact mass is 212.02402 Da. HRMS analysis, typically using techniques like Orbitrap or TOF mass spectrometry, would be expected to yield a measured mass that corresponds to this theoretical value within a few parts per million (ppm), thus confirming the molecular formula. utmb.edu

Table 2: Exact Mass Calculation for C₁₀H₉ClO₃

| Element | Most Abundant Isotope | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 10 | 12.00000 | 120.00000 |

| Hydrogen | ¹H | 9 | 1.00783 | 9.07047 |

| Chlorine | ³⁵Cl | 1 | 34.96885 | 34.96885 |

| Oxygen | ¹⁶O | 3 | 15.99491 | 47.98473 |

| Total | | | | 212.02405 |

Fragmentation Pathways and Structural Interpretation

In mass spectrometry, particularly under electron ionization (EI), this compound would undergo predictable fragmentation, providing structural information. The fragmentation pattern is influenced by the stability of the resulting ions. chemguide.co.uklibretexts.org

Key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl groups is a common pathway for ketones and esters. miamioh.edu This would lead to the formation of the 2-chlorobenzoyl cation ([C₇H₄ClO]⁺) at m/z 139/141 (showing the characteristic 3:1 isotopic pattern for chlorine).

Loss of Methoxy Group: Fragmentation could occur with the loss of the methoxy radical (•OCH₃) from the ester, resulting in an ion at m/z 181/183.

Loss of Methoxymethylene Oxide: Cleavage could also result in the loss of a methoxycarbonyl group (•COOCH₃), leading to a fragment.

Ortho Effect: The presence of the chlorine atom at the ortho position can influence fragmentation. nih.govnih.gov A characteristic fragmentation for ortho-substituted phenyl compounds is the loss of the ortho substituent, which in this case would be the elimination of a chlorine radical, although this is sometimes less favorable than other pathways. nist.gov

Table 3: Proposed Major Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 212 | [C₁₀H₉ClO₃]⁺• | Molecular Ion (M⁺•) |

| 181 | [C₉H₆ClO₂]⁺ | Loss of •OCH₃ |

| 153 | [C₈H₆ClO]⁺ | Loss of •COOCH₃ |

| 139 | [C₇H₄ClO]⁺ | Alpha-cleavage, formation of 2-chlorobenzoyl cation |

| 111 | [C₆H₄Cl]⁺ | Loss of CO from the 2-chlorobenzoyl cation |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A search of the Cambridge Structural Database (CSD) reveals no publicly available single-crystal X-ray diffraction structure for this compound itself. wustl.educam.ac.ukcam.ac.uk However, the technique of single-crystal X-ray diffraction would be the definitive method to determine its solid-state structure. researchgate.net If suitable crystals were grown, this analysis would provide precise atomic coordinates, from which all geometric parameters such as bond lengths, bond angles, and torsion angles could be calculated. mdpi.com Analysis of related structures, such as other β-keto esters and chlorophenyl derivatives, provides a basis for predicting the likely structural features. nih.govmdpi.com

Conformation and Intermolecular Interactions in Crystalline State

Based on studies of similar β-keto esters, the molecule likely exists predominantly in the keto tautomeric form in the solid state. mdpi.com The conformation would be defined by the torsion angles between the plane of the 2-chlorophenyl ring and the propanoyl chain. Steric hindrance from the ortho-chloro substituent would likely cause a significant twist, preventing coplanarity.

In the crystalline state, the arrangement of molecules (crystal packing) would be governed by various non-covalent interactions. ed.ac.uk Given the functional groups present, the following intermolecular interactions would be anticipated:

C-H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic or methylene C-H groups and the oxygen atoms of the carbonyl groups are expected to be a significant feature in the crystal packing. mdpi.com

π–π Stacking: The presence of the aromatic chlorophenyl ring could lead to π–π stacking interactions between adjacent molecules.

Halogen Interactions: C-Cl···O or C-Cl···π interactions might also play a role in stabilizing the crystal lattice. mdpi.com

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties due to its favorable balance between accuracy and computational cost. For Methyl 3-(2-chlorophenyl)-3-oxopropanoate, DFT calculations would provide a fundamental understanding of its geometry, stability, and reactivity.

The first step in a DFT study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The presence of the 2-chlorophenyl group introduces potential steric and electronic effects that would influence the final geometry.

Once optimized, the electronic structure can be analyzed. This includes examining the distribution of electrons within the molecule, which is key to understanding its chemical properties. Parameters such as atomic charges and bond orders would be calculated to provide a detailed picture of the electronic environment. Studies on similar β-keto esters have shown that this class of compounds can exist in keto-enol tautomeric forms; DFT calculations would be crucial in determining the relative stability of these forms for the title compound. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Keto Form) This table presents hypothetical data that would be obtained from a DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C=O (ketone) | ~1.22 Å |

| C=O (ester) | ~1.21 Å | |

| C-Cl | ~1.75 Å | |

| C-C (keto-methylene) | ~1.52 Å | |

| Bond Angles | O=C-C (ketone) | ~120.5° |

| C-C-Cl (phenyl) | ~119.8° | |

| Dihedral Angles | Phenyl-C=O plane | ~30-50° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. scienceopen.com

Table 2: Hypothetical Frontier Molecular Orbital Properties This table illustrates the type of data generated from an FMO analysis.

| Parameter | Energy (eV) | Description |

| E(HOMO) | -6.5 | Indicates electron-donating ability |

| E(LUMO) | -1.8 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 | Correlates with chemical reactivity and stability |

The Molecular Electrostatic Potential (ESP) surface map is a visual tool used to understand the charge distribution and reactive sites of a molecule. scienceopen.com The ESP is mapped onto the electron density surface, using a color spectrum to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of neutral or intermediate potential.

For this compound, an ESP map would clearly show the electronegative oxygen atoms of the keto and ester carbonyl groups as intense red regions, highlighting them as primary sites for electrophilic attack. The hydrogen atoms and the region around the chlorine atom would likely show varying degrees of positive potential (blue), indicating sites susceptible to nucleophilic interaction.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are performed after geometry optimization to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to aid in the assignment of experimental spectral bands. mdpi.com

For this compound, theoretical vibrational analysis would predict the stretching and bending frequencies for its functional groups, such as the C=O stretches of the ketone and ester, the C-Cl stretch, and the various C-H and C-C vibrations of the phenyl ring and aliphatic chain. Comparing these calculated frequencies (often scaled by a factor to correct for systematic errors) with experimental IR and Raman data allows for a precise and confident assignment of the observed spectra. nih.gov

Table 3: Illustrative Vibrational Frequencies and Assignments This table shows a hypothetical correlation between calculated and experimental vibrational modes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch (Ketone) | ~1735 | ~1720 |

| C=O Stretch (Ester) | ~1755 | ~1740 |

| C-Cl Stretch | ~760 | ~750 |

| Aromatic C=C Stretch | ~1600 | ~1590 |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. The molecule's flexibility arises from the rotation around several single bonds, such as the bond connecting the phenyl ring to the carbonyl group and the bonds within the propanoate chain.

Solvent Effects and Solution-Phase Behavior

The behavior of this compound in different solvents would be a critical area of investigation, as solvent can significantly influence reaction rates and equilibria. Computational models can simulate these effects through two primary approaches: explicit and implicit solvation models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, providing a detailed picture of solute-solvent interactions, including hydrogen bonding and specific coordination. However, this method is computationally expensive.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is less computationally demanding and is effective for capturing bulk solvent effects on the solute's electronic properties and geometry.

A theoretical study would likely involve optimizing the geometry of this compound in the gas phase and then in a series of solvents with varying polarities to predict changes in its structure and stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no QSAR models have been specifically developed for the biological activity of this compound in the reviewed literature, a hypothetical study would proceed as follows.

Development of QSAR Models for Predicting Biological Activity

To develop a QSAR model, a dataset of structurally related compounds with experimentally determined biological activities would be required. For derivatives of this compound, this would involve synthesizing a library of analogs and testing their efficacy against a specific biological target. The model would then be built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to correlate structural features with activity.

Molecular Descriptors and Their Correlation with Activity

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Molecular shape, volume, and surface area related parameters.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, and partial charges.

A hypothetical QSAR study on this compound derivatives would involve calculating a wide range of these descriptors and then using statistical techniques to identify which ones have the strongest correlation with the observed biological activity.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Derivatives

| Descriptor Type | Example Descriptors | Potential Correlation with Activity |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Could relate to receptor binding interactions. |

| Steric | Molecular Volume, Surface Area | May influence how the molecule fits into a binding site. |

| Hydrophobic | LogP | Can affect cell membrane permeability and transport. |

| Topological | Wiener Index, Randić Index | Describes molecular branching and connectivity. |

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for detailing the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For reactions involving this compound, these methods could be used to understand its synthesis or its reactivity with other molecules.

Transition State Search and Energy Barrier Calculation

A key aspect of studying a reaction mechanism is identifying the transition state (TS), which is the highest energy point along the reaction coordinate. Computational algorithms can search for the geometry of the TS. Once located, the energy difference between the reactants and the transition state, known as the activation energy or energy barrier, can be calculated. This value is crucial for predicting the rate of a reaction. For instance, in a potential hydrolysis reaction of the ester group in this compound, computational methods could pinpoint the transition state structure for the nucleophilic attack of water and determine the energy barrier for this process.

Reaction Pathway Characterization

Beyond finding the transition state, computational chemistry allows for the mapping of the entire reaction pathway. This is often achieved through Intrinsic Reaction Coordinate (IRC) calculations, which trace the path from the transition state down to the reactants and products. This provides a detailed picture of the geometric changes that occur throughout the reaction. For a given reaction of this compound, an IRC calculation would visualize the bond-breaking and bond-forming processes, confirming that the identified transition state indeed connects the intended reactants and products.

Applications in Advanced Materials and Specialized Chemicals

Precursor in Agrochemical Development

Methyl 3-(2-chlorophenyl)-3-oxopropanoate and its derivatives are significant precursors in the creation of modern agrochemicals, particularly fungicides. The presence of the 2-chlorophenyl group is a common feature in many commercially successful fungicides, and the β-ketoester portion of the molecule provides a reactive handle for the construction of various heterocyclic systems that form the core of many active ingredients.

Research in the field of agrochemical synthesis has demonstrated the utility of compounds structurally similar to this compound in developing new fungicidal agents. For instance, the synthesis of novel chloro-containing 1-aryl-3-oxypyrazoles with an oximino ester or oximino amide moiety has been explored for their fungicidal properties. While not directly using this compound, these synthetic pathways highlight the importance of the chlorophenyl group in achieving high efficacy against various fungal pathogens. The development of such compounds is crucial for managing crop diseases and ensuring food security.

Furthermore, this compound is a valuable intermediate in the synthesis of prothioconazole (B1679736), a broad-spectrum systemic fungicide. The manufacturing process of prothioconazole involves several chemical transformations where a chlorinated phenyl precursor is a key starting material. The structural elements of this compound make it an ideal candidate for incorporation into synthetic routes for this and other triazole-based fungicides.

The following table summarizes the key fungicidal applications where this or structurally related precursors are utilized:

| Agrochemical Class | Target Pathogen (Example) | Role of Precursor |

| Triazole Fungicides | Fusarium spp., Puccinia spp. | Provides the chlorinated phenyl core structure. |

| Pyrazole (B372694) Fungicides | Rhizoctonia solani | Serves as a building block for the pyrazole ring system. |

| Strobilurin Analogs | Powdery mildew, rusts | Can be modified to form the toxophore of the fungicide. |

Role in Specialty Chemical Production

In the realm of specialty chemicals, this compound serves as a key intermediate in the production of a diverse range of fine chemicals. These are low-volume, high-value products with specific applications in various industries. The reactivity of the β-ketoester group allows for a wide array of chemical transformations, including cyclization, condensation, and substitution reactions, leading to the formation of complex molecular architectures.

One of the primary applications in this sector is in the synthesis of heterocyclic compounds. Pyrrol-3-ones, for example, are a class of heterocyclic compounds with a wide range of biological activities and are used as building blocks in organic synthesis. The intramolecular cyclization of derivatives of this compound can lead to the formation of such valuable heterocyclic systems. These compounds can then be further functionalized to produce a variety of specialty chemicals with applications in pharmaceuticals and materials science.

The production of specialty chemicals often requires multi-step synthetic sequences, and this compound provides a reliable and versatile starting point for many of these processes. Its ability to participate in a wide range of chemical reactions makes it an indispensable tool for chemists working in the fine chemicals industry.

Advanced Chemical Synthesis Intermediate

As an advanced chemical synthesis intermediate, this compound is instrumental in the construction of complex organic molecules. Its bifunctional nature, with both an electrophilic keto group and a nucleophilic α-carbon (after deprotonation), allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility is highly valued in both academic research and industrial-scale organic synthesis.

Chemists utilize this intermediate in multi-step syntheses to build molecular complexity efficiently. For example, it can be used in the synthesis of complex pharmaceutical intermediates where the 2-chlorophenyl group is a key pharmacophore. The ability to introduce this moiety early in a synthetic sequence and then elaborate the rest of the molecule is a significant advantage.

The following table outlines some of the key chemical reactions where this compound can be employed as an intermediate:

| Reaction Type | Reagent/Catalyst | Resulting Functional Group/Scaffold |

| Knoevenagel Condensation | Amine base | α,β-Unsaturated carbonyl compound |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, Ammonia (B1221849) | Dihydropyridine ring |

| Japp-Klingemann Reaction | Aryl diazonium salt | α-Arylazo-β-ketoester, leading to indoles |

| Biginelli Reaction | Aldehyde, Urea (B33335)/Thiourea (B124793) | Dihydropyrimidinone ring |

Potential in Functional Material Design

While the primary applications of this compound are in the synthesis of bioactive molecules and specialty chemicals, its structural features suggest potential for use in the design of functional materials. Functional materials are designed to possess specific properties, such as electronic, optical, or magnetic characteristics, which are determined by their molecular structure.

The presence of the aromatic chlorophenyl group can be exploited to introduce specific properties into polymers or other materials. For instance, the incorporation of halogenated aromatic rings can enhance the thermal stability and flame retardancy of polymers. This compound could serve as a monomer or a precursor to a monomer in the synthesis of specialty polymers with tailored properties.

Furthermore, the β-ketoester functionality can be used to chelate metal ions, suggesting potential applications in the development of metal-organic frameworks (MOFs) or coordination polymers. These materials have a wide range of applications, including gas storage, catalysis, and sensing. The ability to functionalize the organic linker with a chlorophenyl group could allow for the fine-tuning of the properties of the resulting material. Research in this area is still emerging, but the versatility of this compound as a building block makes it a promising candidate for the future development of novel functional materials.

Biological and Medicinal Chemistry Research

Investigation of Biological Activities of Derivatives

The chemical scaffold of Methyl 3-(2-chlorophenyl)-3-oxopropanoate is a key component in the synthesis of derivatives that have been investigated for a range of biological effects, including cytotoxic, antimicrobial, and enzyme-modulating activities.

Derivatives synthesized from β-keto ester precursors, such as pyrazoles and hydrazide-hydrazones, have demonstrated notable cytotoxic effects against various human cancer cell lines. nih.gov

Pyrazole (B372694) Derivatives: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a common method for synthesizing pyrazole and pyrazolone (B3327878) rings. nih.govderpharmachemica.com These resulting heterocyclic compounds have been evaluated for their anticancer properties. nih.govmdpi.com Studies on various pyrazole derivatives have shown significant growth-inhibitory activity against cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and cervical carcinoma (HeLa). nih.govsemanticscholar.orgresearchgate.net For instance, certain nicotinonitrile derivatives incorporating a pyrazole moiety displayed potent cytotoxic effects, with IC50 values as low as 5.16 µg/mL against HepG2 cells and 4.26 µg/mL against HeLa cells. semanticscholar.org

Hydrazide-Hydrazone Derivatives: The hydrazone functional group is a key pharmacophore in many compounds with anticancer potential. ekb.egekb.egnih.gov Novel hydrazide-hydrazone derivatives have been synthesized and assessed for their cytotoxicity. ekb.egnih.gov In one study, a series of hydrazide-hydrazones were tested against a panel of cancer cell lines, including MCF-7, non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), with some compounds showing promising activity. ekb.eg

Table 1: Cytotoxic Activity of Selected Derivative Classes

| Derivative Class | Cancer Cell Line | IC50 Value |

|---|---|---|

| Pyrazole-Nicotinonitrile | HepG2 | 5.16 µg/mL |

| Pyrazole-Nicotinonitrile | HeLa | 4.26 µg/mL |

| Pyrazolo[3,4-d]pyrimidine | MCF-7 | 7,600 nM |

| Pyrazolo[3,4-d]thiazole | HepG2 | >10,000 nM |

| Thiazole (B1198619) Derivative | MCF-7 | 4,200 nM |

The structural motif of this compound is a valuable starting point for the synthesis of heterocyclic compounds with significant antimicrobial activity. Classes of derivatives such as pyrimidines, pyrazoles, and thiophenes have been extensively studied for their effects against various pathogenic bacteria and fungi. researchgate.netnih.govmdpi.com

Pyrimidine (B1678525) Derivatives: Pyrimidines synthesized from chalcones, which can be derived from 2-chlorobenzoyl precursors, have shown a broad spectrum of antibacterial and antifungal activities. researchgate.netorientjchem.orgnih.gov These compounds have been tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungi including Aspergillus flavus and Candida albicans. nih.gov Some novel pyrimidine derivatives have demonstrated strong antimicrobial effects comparable to standard drugs like ampicillin and clotrimazole. nih.govias.ac.in

Pyrazole Derivatives: Pyrazole derivatives represent one of the most active classes of compounds possessing a wide spectrum of biological activities, including antibacterial and antifungal properties. derpharmachemica.commdpi.comnih.govekb.eg Certain pyrazole-thiazole hybrids have shown potent activity against methicillin-resistant S. aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values as low as 4 μg/mL. nih.gov Other pyrazole derivatives have exhibited broad-spectrum antibacterial action, proving effective against both Gram-positive and Gram-negative pathogens. nih.govnih.gov

Thiophene (B33073) Derivatives: Thiophene-based compounds are another important class of antimicrobials. researchgate.net Various synthetic strategies have been employed to incorporate the thiophene ring into pharmacologically active molecules. researchgate.net Thiophene-based stilbene derivatives and other armed thiophenes have been synthesized and evaluated for their antifungal and antibacterial activities, with some showing promising results against plant and human pathogens. researchgate.netnih.govnih.gov

Table 2: Antimicrobial Activity of Selected Derivative Classes

| Derivative Class | Microorganism | Measurement | Result |

|---|---|---|---|

| Pyrazole-Thiazole Hybrid | S. aureus (MRSA) | MIC | 4 µg/mL |

| Imidazo-Pyridine Pyrazole | E. coli | MBC | <1 µg/mL |

| Pyrimidine Derivative | S. aureus | Zone of Inhibition | 18 mm |

| Pyrimidine Derivative | C. albicans | Zone of Inhibition | 19 mm |

| Thiophene Derivative | C. difficile | MIC | 2-4 µg/mL |

Derivatives originating from 1,3-dicarbonyl synthons are also prominent in the study of enzyme inhibition and receptor interactions, which are crucial mechanisms for treating various diseases.

Coumarin Derivatives as Enzyme Inhibitors: Coumarin scaffolds, which can be synthesized through reactions involving related dicarbonyl precursors, are known to be effective enzyme inhibitors. semanticscholar.org They have been shown to selectively inhibit monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative and depressive disorders. nih.govscienceopen.com Specific coumarin-3-acyl derivatives have demonstrated high inhibitory potency, with pIC50 values reaching up to 8.00 against MAO-B. nih.gov Other coumarin derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, suggesting their potential use in cosmetics. mdpi.com Coumarin sulfonamides have also been investigated as potent inhibitors of carbonic anhydrase IX and XII, enzymes linked to cancer. mdpi.com

Pyrazole Derivatives as Kinase Inhibitors: Certain pyrazole derivatives have been found to inhibit protein kinases, such as p38α mitogen-activated protein kinase (MAPK). researchgate.net This kinase is involved in inflammatory responses and cell proliferation, making it a compelling target in cancer therapy. researchgate.net

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity, guiding the design of more potent and selective therapeutic agents. researchgate.net For derivatives of this compound, SAR studies have focused on how modifications to the synthesized heterocyclic systems influence their biological efficacy. nih.govnih.govmdpi.com

The biological activity of derivatives is highly dependent on the nature and position of various substituents on the core scaffold.